

Cytochalasin O: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Cytochalasin O*

Cat. No.: *B15594533*

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For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of **Cytochalasin O**, including its chemical properties, biological activity, and relevant experimental protocols.

Core Properties of Cytochalasin O

Cytochalasin O is a member of the cytochalasan family of fungal metabolites, known for their ability to disrupt actin polymerization in eukaryotic cells. While research on **Cytochalasin O** is less extensive than for some of its analogues like Cytochalasin B and D, it presents a unique molecular structure that warrants further investigation for its potential biological activities.

Chemical and Physical Properties

Precise experimental data for some physical properties of **Cytochalasin O**, such as melting point and specific solubility values, are not readily available in publicly accessible literature. However, based on its chemical structure and the properties of related cytochalasans, it is expected to be a crystalline solid with solubility in organic solvents like dimethyl sulfoxide (DMSO), ethanol, and methanol, and poor solubility in water.

Property	Value	Source
CAS Number	108050-26-6	[1][2][3][4][5]
Molecular Formula	C ₂₈ H ₃₇ NO ₄	
Molecular Weight	451.6 g/mol	
Appearance	Solid (predicted)	
Solubility	Soluble in DMSO, ethanol, methanol; Poorly soluble in water (predicted)	[6]

Biological Activity and Mechanism of Action

Like other members of the cytochalasan family, the primary biological activity of **Cytochalasin O** is the inhibition of actin polymerization.[7][8][9] Cytochalasans bind to the barbed (fast-growing) end of actin filaments, which prevents the addition of new actin monomers and leads to the disruption of the actin cytoskeleton.[7][10] This interference with a fundamental cellular process results in a wide range of biological effects.

The specific potency and full range of biological activities of **Cytochalasin O** are not as extensively characterized as other cytochalasans. However, it is known to possess a 5-en-7-ol moiety, a structural feature that contributes to its biological effects. Studies on related compounds suggest that this class of molecules can influence:

- **Cell Morphology and Motility:** Disruption of the actin cytoskeleton leads to changes in cell shape, inhibition of cell migration, and altered cell adhesion.[8]
- **Cytokinesis:** Interference with the formation of the contractile actin ring can lead to the formation of multinucleated cells.[9]
- **Phagocytosis:** The process of engulfing particles, which is dependent on actin dynamics, can be inhibited.
- **Induction of Apoptosis:** In some cell types, the disruption of the cytoskeleton can trigger programmed cell death.[8]

Signaling Pathways

The direct interaction of **Cytochalasin O** with specific signaling pathways has not been extensively elucidated. However, the disruption of the actin cytoskeleton is known to have downstream effects on various signaling cascades that regulate cell proliferation, survival, and differentiation. For instance, the integrity of the actin cytoskeleton is crucial for the activity of pathways such as the Ras signaling pathway. Further research is needed to determine the precise impact of **Cytochalasin O** on these and other cellular signaling networks.

Experimental Protocols

Detailed experimental protocols specifically for **Cytochalasin O** are not widely published. However, protocols for other well-characterized cytochalasins, such as Cytochalasin D, can be adapted for studying the effects of **Cytochalasin O**. The following are generalized methodologies that can serve as a starting point for experimental design.

In Vitro Actin Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified actin monomers into filaments. A common method involves the use of pyrene-labeled actin, which exhibits increased fluorescence upon incorporation into a filament.

Materials:

- Purified G-actin (unlabeled and pyrene-labeled)
- Polymerization buffer (e.g., KMEI buffer: 50 mM KCl, 1 mM MgCl₂, 1 mM EGTA, 10 mM Imidazole, pH 7.0)
- **Cytochalasin O** stock solution (in DMSO)
- Fluorescence spectrophotometer or plate reader

Procedure:

- Prepare a stock solution of **Cytochalasin O** in DMSO.

- On ice, prepare a reaction mixture containing G-actin (typically 1-5% pyrene-labeled) in G-buffer (e.g., 2 mM Tris-HCl, 0.2 mM ATP, 0.2 mM CaCl₂, 0.5 mM DTT, pH 8.0).
- Add the desired concentration of **Cytochalasin O** or vehicle control (DMSO) to the actin solution.
- Initiate polymerization by adding polymerization buffer.
- Immediately begin monitoring the increase in fluorescence at the appropriate excitation and emission wavelengths for pyrene (e.g., Ex: 365 nm, Em: 407 nm).
- Record fluorescence intensity over time to determine the rate and extent of actin polymerization.

Cell Culture and Treatment

This protocol outlines the general procedure for treating cultured cells with **Cytochalasin O** to observe its effects on cellular processes.

Materials:

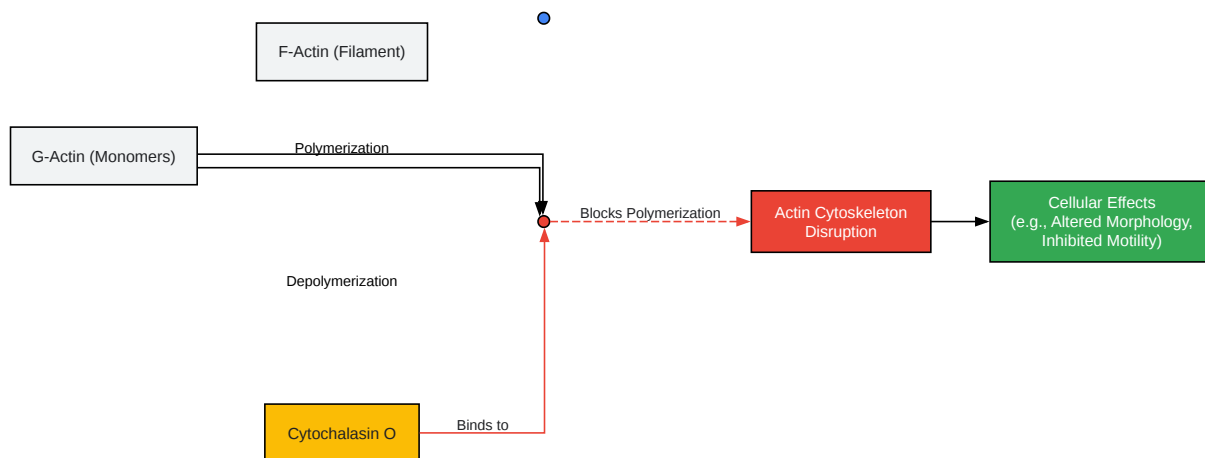
- Cultured cells of interest
- Complete cell culture medium
- **Cytochalasin O** stock solution (in DMSO)
- Phosphate-buffered saline (PBS)
- Fixative (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Fluorescently labeled phalloidin (for staining F-actin)
- DAPI (for nuclear staining)
- Fluorescence microscope

Procedure:

- Seed cells onto appropriate culture vessels (e.g., glass coverslips in a multi-well plate) and allow them to adhere and grow to the desired confluency.
- Prepare working solutions of **Cytochalasin O** in complete culture medium from the DMSO stock solution. Ensure the final DMSO concentration is non-toxic to the cells (typically $\leq 0.1\%$).
- Remove the culture medium from the cells and replace it with the medium containing the desired concentration of **Cytochalasin O** or vehicle control.
- Incubate the cells for the desired period.
- After treatment, wash the cells with PBS.
- Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.
- Wash the cells with PBS and then permeabilize them with 0.1% Triton X-100 for 5-10 minutes.
- Wash the cells with PBS and stain with fluorescently labeled phalloidin and DAPI according to the manufacturer's instructions.
- Mount the coverslips and visualize the cells using a fluorescence microscope to observe changes in actin cytoskeleton organization and nuclear morphology.

Visualizations

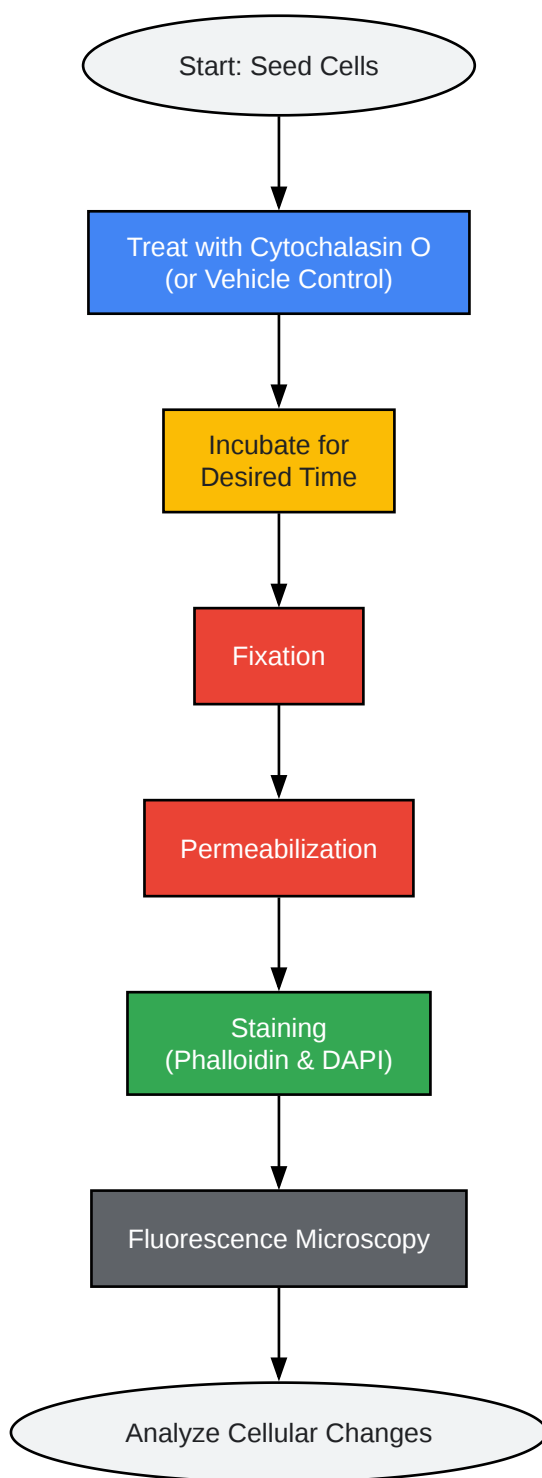
General Mechanism of Action of Cytochalasans



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Caption: General mechanism of Cytochalasan action on actin filaments.

Experimental Workflow for Cellular Analysis



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Caption: Workflow for analyzing cellular effects of **Cytochalasin O**.

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